Cas no 21902-34-1 (2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine)

2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 化学的及び物理的性質
名前と識別子
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- 2-chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
- 2-CHLORO-4,6-DI-P-TOLYL-S-TRIAZINE
- 2-Chloro-4,6-di-p-tolyl-1,3,5-triazine
- LPSLMIOUKRPZDC-UHFFFAOYSA-N
- 2-chloro-4,6-dip-tolyl-1,3,5-triazine
- 2-chloro-4,6-bis(4-methylphenyl)-s-triazine
- C3514
- MFCD29071841
- DTXSID40274900
- CS-0153066
- AKOS026673989
- T70577
- BS-16640
- WAA90234
- SY237603
- AMY37877
- SB73683
- 21902-34-1
- SCHEMBL1760381
- DB-192608
- 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine
-
- MDL: MFCD29071841
- インチ: 1S/C17H14ClN3/c1-11-3-7-13(8-4-11)15-19-16(21-17(18)20-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3
- InChIKey: LPSLMIOUKRPZDC-UHFFFAOYSA-N
- ほほえんだ: ClC1=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=NC(C2C([H])=C([H])C(C([H])([H])[H])=C([H])C=2[H])=N1
計算された属性
- せいみつぶんしりょう: 295.08782
- どういたいしつりょう: 295.088
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 292
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7
- 疎水性パラメータ計算基準値(XlogP): 5
じっけんとくせい
- 密度みつど: 1.211±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 205.0 to 209.0 deg-C
- ふってん: 496.5°C at 760 mmHg
- フラッシュポイント: 285.8°C
- 屈折率: 1.606
- ようかいど: Insuluble (7.4E-4 g/L) (25 ºC),
- PSA: 38.67
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine セキュリティ情報
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記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD328248-25g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 25g |
¥2044.0 | 2022-03-01 | |
Ambeed | A500690-1g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 1g |
$29.0 | 2025-02-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09155-250mg |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 250mg |
¥94.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X09155-5g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 5g |
¥678.0 | 2024-07-18 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C3514-5G |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | >98.0%(GC) | 5g |
¥640.00 | 2024-04-17 | |
Chemenu | CM322560-25g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 25g |
$*** | 2023-03-31 | |
1PlusChem | 1P01E70W-1g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 1g |
$21.00 | 2023-12-18 | |
Aaron | AR01E798-5g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 5g |
$98.00 | 2025-02-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | C3514-1g |
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine |
21902-34-1 | 98.0%(GC) | 1g |
¥190.0 | 2024-07-21 | |
eNovation Chemicals LLC | Y1248574-25g |
2-Chloro-4,6-di-p-tolyl-1,3,5-triazine |
21902-34-1 | 95% | 25g |
$325 | 2024-06-06 |
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine 関連文献
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazineに関する追加情報
Introduction to 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine (CAS No. 21902-34-1)
2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research due to its versatile structural framework and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 21902-34-1, belongs to the triazine class of molecules, which are known for their broad spectrum of applications in various chemical syntheses. The presence of a chlorine substituent and two para-methylphenyl groups at the 4 and 6 positions enhances its reactivity, making it a valuable intermediate in the development of more complex molecules.
The structural features of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine contribute to its utility in multiple chemical transformations. The triazine core provides a stable platform for further functionalization, while the electron-withdrawing chlorine atom facilitates nucleophilic substitution reactions. Additionally, the bulky para-methylphenyl groups influence the electronic properties of the molecule, affecting its interaction with biological targets. These characteristics make it an attractive candidate for medicinal chemists seeking to design novel compounds with improved pharmacological profiles.
In recent years, there has been a growing interest in exploring the pharmacological potential of triazine derivatives. Research has demonstrated that modifications in the triazine scaffold can lead to compounds with significant therapeutic effects. For instance, studies have shown that certain triazines exhibit antimicrobial and anti-inflammatory properties. The specific arrangement of substituents in 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine may contribute to its ability to interact with biological pathways involved in these processes.
One of the most compelling aspects of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine is its role as a key intermediate in synthesizing more complex molecules. Its reactivity allows for the introduction of various functional groups, enabling the creation of libraries of derivatives for high-throughput screening. This approach has been widely adopted in drug discovery programs to identify lead compounds with desired biological activities. The compound's versatility makes it particularly useful in designing molecules that target specific enzymes or receptors involved in disease pathways.
The agrochemical industry has also recognized the value of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine due to its potential as a precursor for herbicides and pesticides. Triazine-based compounds have a long history of use in agriculture due to their efficacy in controlling unwanted vegetation and protecting crops from pests. The structural modifications present in this compound may enhance its bioactivity against specific targets while minimizing environmental impact. Such developments are crucial in addressing the challenges posed by increasing resistance in weeds and pests.
Advances in synthetic methodologies have further expanded the applications of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and selective transformations of this compound into highly functionalized derivatives. These methods have significantly reduced reaction times and improved yields, making it economically viable for large-scale production. The ability to tailor the structure of triazine derivatives with precision has opened new avenues for developing innovative chemical entities.
The computational chemistry approach has also played a pivotal role in understanding the behavior of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine. Molecular modeling studies have provided insights into its interactions with biological targets at an atomic level. These simulations have helped researchers predict binding affinities and optimize molecular structures for enhanced activity. By integrating experimental data with computational predictions, scientists can design molecules with improved pharmacokinetic properties and reduced side effects.
The future prospects of 2-Chloro-4,6-bis(4-methylphenyl)-1,3,5-triazine are promising as ongoing research continues to uncover new applications and refine synthetic strategies. Collaborative efforts between academia and industry are essential to translate laboratory findings into tangible benefits for society. The development of novel therapeutic agents and sustainable agrochemicals relies heavily on innovative chemical solutions like those offered by this versatile compound.
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